Dimethylamino-PEG11

PROTAC Linker Chemical Biology Targeted Protein Degradation

Suboptimal linker length is a primary cause of PROTAC degradation failure. Generic PEG linkers (e.g., PEG8, PEG12) often fail to establish the precise ternary complex geometry needed for productive ubiquitination. • 11-unit PEG chain delivers a distinct end-to-end distance-longer than PEG8, shorter than PEG12-critical for SAR studies on difficult-to-degrade targets. • Tertiary dimethylamino group enables pH-dependent protonation in acidic endosomes, promoting endosomal escape and reducing lysosomal trapping of internalizing PROTACs. • ≥98% purity with 3-year stability at -20°C ensures batch-to-batch consistency across multi-year library synthesis campaigns.

Molecular Formula C24H51NO11
Molecular Weight 529.7 g/mol
Cat. No. B11938177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylamino-PEG11
Molecular FormulaC24H51NO11
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESCN(C)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C24H51NO11/c1-25(2)3-5-27-7-9-29-11-13-31-15-17-33-19-21-35-23-24-36-22-20-34-18-16-32-14-12-30-10-8-28-6-4-26/h26H,3-24H2,1-2H3
InChIKeyHUMALLUMZYFMKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylamino-PEG11: Procurement of a Precise 11-Unit PEG Linker for PROTAC Synthesis


Dimethylamino-PEG11 is a monodisperse, heterobifunctional polyethylene glycol (PEG)-based linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class . Its molecular formula is C24H51NO11, with a molecular weight of 529.66 g/mol [1]. The structure comprises an 11-unit PEG chain terminated with a reactive hydroxyl group at one end and a tertiary dimethylamino group at the other . This specific architecture positions it as a specialized building block for the modular synthesis of PROTACs, where it serves as a flexible, hydrophilic spacer to connect a target protein ligand with an E3 ubiquitin ligase recruiter [2].

Why Dimethylamino-PEG11 Cannot Be Replaced by a Generic PEG or Alkyl Linker in PROTAC Development


In PROTAC design, linker length, flexibility, and terminal functional groups are not passive characteristics but critical determinants of ternary complex formation and subsequent target protein degradation [1]. Empirical evidence demonstrates that the degradation efficiency of a PROTAC is highly sensitive to the length of its flexible PEG chain; a shift of just a few ethylene glycol units can significantly alter or even abolish degradation activity [2]. Consequently, substituting Dimethylamino-PEG11 with a generic linker of a different length (e.g., PEG8 or PEG12) or a non-aminated analog risks producing a PROTAC with suboptimal spatial orientation between the E3 ligase and target protein, leading to reduced efficacy or outright failure of the degradation event [3]. The specific 11-unit length and the tertiary amine of Dimethylamino-PEG11 provide a unique combination of reach, solubility, and potential for pH-dependent properties that cannot be replicated by in-class alternatives without rigorous re-optimization .

Dimethylamino-PEG11: Quantifiable Differentiation Evidence for Procurement Decisions


PEG Chain Length Differentiation: 11 Units Provide a Unique Spatial Reach Not Achieved by Standard PEG8 or PEG12 Linkers

While PEG4, PEG6, and PEG8 are common, the specific 11-unit chain of Dimethylamino-PEG11 provides a distinct end-to-end distance that can be critical for forming productive ternary complexes between certain E3 ligase and target protein pairs [1]. A direct comparison of molecular weights illustrates the incremental change: PEG8 linkers have a base molecular weight of approximately 370-400 g/mol, and PEG12 linkers are around 617-662 g/mol [2]. Dimethylamino-PEG11, with a molecular weight of 529.66 g/mol, occupies a precise middle ground . This is not a trivial difference; studies have shown that PROTAC degradation activity is exquisitely sensitive to PEG linker length, with small changes leading to significant differences in efficacy [3]. Selecting Dimethylamino-PEG11 allows researchers to explore this under-sampled region of conformational space that is not accessible with the more common PEG8 or PEG12 building blocks [4].

PROTAC Linker Chemical Biology Targeted Protein Degradation

Functional Group Differentiation: The Tertiary Dimethylamino Moiety Enables pH-Dependent Solubility and Charge Modulation

Unlike simple hydroxyl-PEGn-OH or amine-PEGn-amine linkers, Dimethylamino-PEG11 incorporates a tertiary amine (pKa ~8.5-9.5). This functional group is not merely a structural tag; it provides a mechanism for pH-dependent solubility and charge modulation . While a standard non-aminated PEG11 (such as HO-PEG11-OH, MW 458.6) offers hydrophilicity, it remains neutral across the physiological pH range [1]. In contrast, the dimethylamino group on Dimethylamino-PEG11 can become protonated in mildly acidic environments (e.g., endosomal compartments or tumor microenvironments), altering the linker's overall charge and potentially influencing the cellular trafficking or membrane permeability of the resulting PROTAC conjugate . This property is absent in comparator linkers lacking a tertiary amine, offering a distinct chemical handle for tuning the physicochemical properties of the final degrader molecule [2].

Bioconjugation Chemistry PROTAC Linker Solubility Enhancement

Analytical and Purity Benchmarking: Verifiable High Purity and Defined Storage Stability for Reproducible Research

For procurement, the verifiable purity and stability of a building block directly impact the reproducibility and scalability of downstream synthesis. Dimethylamino-PEG11 from reputable vendors is characterized with a specified purity of ≥98% or >95% , ensuring minimal batch-to-batch variability. This is critical for constructing PROTAC libraries where impurities can confound SAR studies. In comparison, the procurement of custom-synthesized, unverified PEG analogs introduces unknown risk [1]. Furthermore, the storage conditions are well-defined: the powder is stable for 3 years at -20°C, and in solvent (e.g., DMSO) for up to 1 year at -80°C [2]. This established stability profile contrasts with the unknown shelf-life of generic or in-house synthesized linkers, reducing the risk of material degradation and failed experiments during long-term projects.

Analytical Chemistry PROTAC Linker Quality Control

Strategic Procurement Applications for Dimethylamino-PEG11 in PROTAC Discovery


Lead Optimization for Challenging Protein Targets Requiring a Non-Standard Linker Length

When initial PROTAC designs using standard linkers (e.g., PEG4, PEG8) fail to induce efficient target degradation, it suggests the spatial geometry of the ternary complex is suboptimal [1]. Dimethylamino-PEG11 should be procured for follow-up SAR studies to explore a linker length that is longer than PEG8 but shorter than PEG12. Its 11-unit PEG chain offers a distinct end-to-end distance that can be the key to unlocking productive ubiquitination for difficult-to-degrade targets, as demonstrated by the linker length-dependent activity observed in other PROTAC series [2].

Developing PROTACs with Enhanced Endosomal Escape or Tumor Microenvironment Targeting

The tertiary dimethylamino group provides a pH-responsive element. For targets that are internalized via endocytosis, the protonation of the dimethylamino group in the acidic endosome can alter the charge of the PROTAC, potentially facilitating endosomal escape and enhancing cytosolic delivery . This makes Dimethylamino-PEG11 a strategic choice over neutral PEG linkers when designing degraders for membrane-bound or internalizing protein targets where lysosomal trapping is a known liability.

Building High-Fidelity, Reproducible PROTAC Libraries for High-Throughput Screening

For generating a focused PROTAC library, the use of a high-purity, well-characterized building block like Dimethylamino-PEG11 is essential. Its defined storage stability (3 years at -20°C) and ≥98% purity ensure that the linker reagent remains consistent over the course of the project . This minimizes the risk of failed conjugations or the generation of byproducts that could lead to false positives or misleading structure-activity relationships in subsequent cellular degradation assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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